molecular formula C15H16N2O3 B8508740 3-benzyloxy-N-ethyl-2-nitroaniline

3-benzyloxy-N-ethyl-2-nitroaniline

Cat. No. B8508740
M. Wt: 272.30 g/mol
InChI Key: XWPBLRBBAOVUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyloxy-N-ethyl-2-nitroaniline is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-benzyloxy-N-ethyl-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyloxy-N-ethyl-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-benzyloxy-N-ethyl-2-nitroaniline

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

N-ethyl-2-nitro-3-phenylmethoxyaniline

InChI

InChI=1S/C15H16N2O3/c1-2-16-13-9-6-10-14(15(13)17(18)19)20-11-12-7-4-3-5-8-12/h3-10,16H,2,11H2,1H3

InChI Key

XWPBLRBBAOVUBE-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To tert-butyl N-(3-benzyloxy-2-nitrophenyl)-N-ethylcarbamate (3.30 g) was added 4N hydrogen chloride—ethyl acetate solution (15 ml) under ice-cooling, and the mixture was stirred for 10 minutes at the same temperature and then for 30 minutes at ambient temperature. The solvent was removed in vacuo, saturated sodium bicarbonate solution was added to the residue, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, dried over magnesium sulfate and evaporated in vacuo to give 3-benzyloxy-N-ethyl-2-nitroaniline (2.29 g).
Name
tert-butyl N-(3-benzyloxy-2-nitrophenyl)-N-ethylcarbamate
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCN(C(=O)OC(C)(C)C)c1cccc(OCc2ccccc2)c1[N+](=O)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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